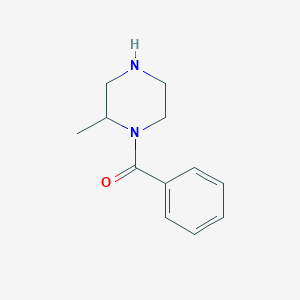

(2-Methylpiperazin-1-yl)(phenyl)methanone

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A series of novel triazole analogues of piperazine, including compounds structurally related to (2-Methylpiperazin-1-yl)(phenyl)methanone, have been synthesized and evaluated for their antibacterial activity. These compounds, particularly those with specific substitutions on the piperazine ring, showed significant inhibition against various human pathogenic bacteria, indicating potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.

Synthesis of Pharmaceutical Intermediates

Research has explored the synthesis of new amides containing the N-methylpiperazine fragment, closely related to this compound. These compounds are key intermediates in the synthesis of pharmaceuticals like imatinib, an antileukemic agent, indicating the chemical's relevance in drug development processes Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011.

Acetylcholinesterase Inhibition

A novel series of arylisoxazole-phenylpiperazines, structurally akin to this compound, were designed and synthesized, showing potent inhibitory activity towards acetylcholinesterase (AChE). These compounds, particularly 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, emerged as strong AChE inhibitors, suggesting potential therapeutic applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019.

Tubulin Polymerization Inhibition

In a study aimed at developing novel cancer therapeutics, a series of compounds derived from tricyclic heterocycles, including those related to this compound, were synthesized and evaluated for their ability to inhibit tubulin polymerization. Some of these compounds showed potent antiproliferative properties against a wide range of cancer cell lines and effectively induced G2/M phase cell cycle arrest, indicating their potential as anticancer agents Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.

Development of Energy Storage Materials

The poly((para-(4-methylpiperazin-1-yl)methanone)phenylacetylene) polymer, related to this compound, was utilized to create a π-conjugated ionic polyacetylene network gel. This gel demonstrated enhanced electrical storage capabilities, highlighting the potential of such materials in the development of flexible solid-state energy storage devices Tian, Kong, Mao, Shi, Tong, Cai, & Dong, 2020.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .

Result of Action

The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .

Biochemische Analyse

Biochemical Properties

1-Benzoyl-2-methylpiperazine has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol . This interaction suggests that 1-Benzoyl-2-methylpiperazine may play a role in modulating endocannabinoid signaling pathways. The compound’s interaction with MAGL could influence the levels of 2-arachidonoylglycerol in the body, potentially impacting various biochemical reactions .

Cellular Effects

The effects of 1-Benzoyl-2-methylpiperazine on cells are not fully understood. Its inhibition of MAGL suggests potential impacts on cellular processes. MAGL is involved in the breakdown of endocannabinoids, which are signaling molecules that regulate various cellular functions, including cell proliferation, immune response, and synaptic plasticity . Therefore, 1-Benzoyl-2-methylpiperazine could potentially influence these cellular processes through its interaction with MAGL.

Molecular Mechanism

The molecular mechanism of 1-Benzoyl-2-methylpiperazine involves its interaction with the enzyme MAGL. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of 2-arachidonoylglycerol . This interaction could lead to an increase in the levels of 2-arachidonoylglycerol, thereby influencing endocannabinoid signaling pathways.

Metabolic Pathways

The specific metabolic pathways involving 1-Benzoyl-2-methylpiperazine are not well-known. Given its interaction with MAGL, it may be involved in the metabolism of endocannabinoids. MAGL plays a key role in the hydrolysis of 2-arachidonoylglycerol, a process that could be influenced by the presence of 1-Benzoyl-2-methylpiperazine .

Eigenschaften

IUPAC Name |

(2-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAIXGMQDJUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

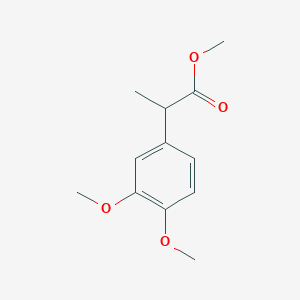

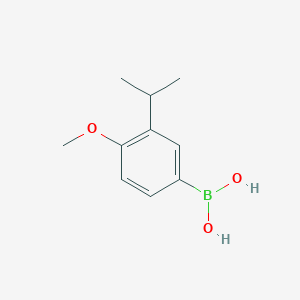

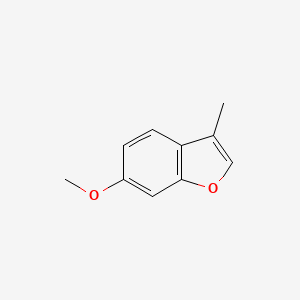

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

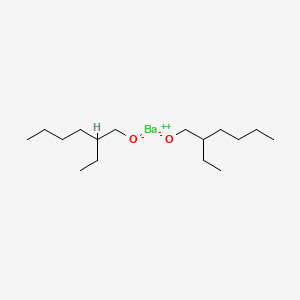

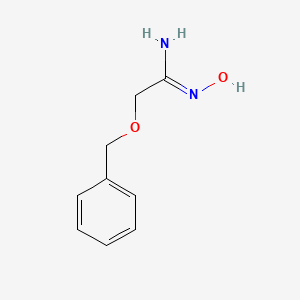

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B3121627.png)

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)